molecular formula C19H22N4O2 B2919213 1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide CAS No. 2034305-49-0

1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2919213
CAS No.: 2034305-49-0
M. Wt: 338.411
InChI Key: DPHIDBBYUUDJSH-UHFFFAOYSA-N
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Description

1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a nitrogen-containing heterocycle that is a fundamental building block in the construction of numerous pharmacologically active agents . Piperidine derivatives are recognized as pivotal scaffolds and are present in more than twenty classes of pharmaceuticals, underpinning their versatility and importance in the development of new therapeutic agents . The structure of this particular compound combines the piperidine carboxamide motif with a 2,4'-bipyridine methyl group. The bipyridine unit can act as a versatile ligand for metal coordination, suggesting potential applications in catalysis or materials science. Furthermore, from a biological perspective, the molecular architecture presents opportunities for interacting with various enzyme active sites and protein targets. Piperidine-based compounds have demonstrated a wide spectrum of biological activities in research settings, serving as key components in agents investigated for anticancer, antiviral, antimicrobial, and central nervous system (CNS) related applications . For instance, piperidine derivatives have been extensively studied as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a promising target in oncology . Other piperidine-containing compounds have been explored as antipsychotic agents . Researchers can leverage this compound as a sophisticated chemical tool or a versatile intermediate for further synthetic elaboration. It is ideal for constructing compound libraries for high-throughput screening, exploring structure-activity relationships (SAR), or as a precursor in the synthesis of more complex molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-acetyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(24)23-10-5-17(6-11-23)19(25)22-13-15-2-9-21-18(12-15)16-3-7-20-8-4-16/h2-4,7-9,12,17H,5-6,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIDBBYUUDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Variations in Acyl Groups

The acetyl group in the target compound can be replaced with other acylating agents, impacting synthesis efficiency and physicochemical properties:

Compound ID Acyl Group Yield (%) Molecular Weight Key Observations Reference
Target Compound Acetyl - - Bipyridine enhances π-π interactions -
2ac 2-Methoxyacetyl 91 435.34 High yield; rotamer formation noted
2eb (R)-Tetrahydrofuran-2-carbonyl 74 - Stereospecific synthesis
2gb Benzoyl 84 - High yield; bulkier aromatic group
2hb Ethylsulfonyl - - Sulfonyl group alters solubility
  • Key Insight : Bulky acyl groups (e.g., benzoyl in 2gb) improve yields, while polar groups (e.g., sulfonyl in 2hb) may enhance aqueous solubility.

Variations in Amide Substituents

The amide nitrogen’s substituent influences steric hindrance and hydrogen-bonding capacity:

Compound ID Amide Substituent Yield (%) Molecular Weight Notes Reference
Target Compound [2,4'-Bipyridine]-4-ylmethyl - - Potential for metal coordination -
2av Phenyl 79 - High yield; planar aromatic system
2aw N,N-Dimethyl 43 - Reduced yield due to steric effects
2aq Cyclohexyl 67 517.49 Lipophilic substituent
BK47086 Cyclopropyl-pyrrolidinone - 293.36 Compact heterocyclic substituent
  • Key Insight : Bulky or lipophilic groups (e.g., cyclohexyl in 2aq) may reduce solubility but improve membrane permeability.

Variations in Aromatic Systems

The bipyridine group in the target compound distinguishes it from analogs with monocyclic or halogenated aryl systems:

Compound ID Aromatic System Molecular Weight Physicochemical Impact Reference
Target Compound 2,4'-Bipyridine - Enhanced π-stacking; metal binding -
2ac 3',5'-Dichlorobiphenyl 435.34 Increased lipophilicity
2af 2-Fluoroethyl - Polar substituent; altered log P
19 3,4-Dichlorophenyl 315.20 High Cl content; potential toxicity
20 2-(Thiophen-2-yl)pyridin-4-yl 343.40 Sulfur-containing heterocycle
  • Key Insight : Halogenated aromatic systems (e.g., 3,4-dichlorophenyl in ) increase molecular weight and lipophilicity but may raise toxicity concerns.

Biological Activity

1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a piperidine ring and a bipyridine moiety. The molecular formula is C15H17N3OC_{15}H_{17}N_{3}O with a molecular weight of approximately 255.32 g/mol. Its structure can be represented as follows:

\text{Structure }\text{1 acetyl N 2 4 bipyridine 4 yl}methyl)piperidine-4-carboxamide}

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to 1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as DNA intercalation and apoptosis induction.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of piperidine derivatives, it was found that compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. The MTT assay revealed IC50 values indicating effective concentration ranges for inducing cell death in cancer cells without significant harm to fibroblast cells.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMKN74 (gastric cancer)25DNA intercalation
Compound BHeLa (cervical cancer)30Apoptosis induction

Antimicrobial Activity

Piperidine derivatives are also noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in several studies.

Antibacterial Activity Analysis
A comparative study on the antibacterial effects of piperidine derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

Bacteria SpeciesMIC (µg/mL) for 1-acetyl-N-(bipyridine) derivative
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The biological activity of 1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide can be attributed to several mechanisms:

  • DNA Intercalation : The bipyridine moiety facilitates binding to DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound activates pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.

Research Findings and Future Directions

Emerging research highlights the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Studies utilizing molecular docking simulations suggest promising interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.

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